Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate
Description
Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyridine ring substituted with a methoxy group at the 4-position. This compound belongs to a class of heterocyclic propenoates, which are structurally characterized by a conjugated enoate system linked to aromatic or heteroaromatic moieties. Such derivatives are often intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in Michael additions, cycloadditions, and other conjugate addition reactions .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-9-5-6-11-7-8(9)3-4-10(12)14-2/h3-7H,1-2H3 |
InChI Key |
QZHOCTIYLOHZOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate typically involves the reaction of 4-methoxypyridine with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally analogous α,β-unsaturated esters with pyridine or benzene substituents (Table 1).
Key Observations :
- Electronic Effects : The methoxy group at the pyridine 4-position in the target compound donates electron density via resonance, slightly reducing the electron deficiency of the α,β-unsaturated system compared to bromo- or fluoro-substituted analogs .
- Reactivity: Unlike saturated esters (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate), the α,β-unsaturation in the target compound enables participation in conjugate addition reactions, which are less feasible in its saturated counterparts .
Physical and Chemical Properties
- Solubility: The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridine ring’s polarity, whereas Methyl p-coumarate is more soluble in ethanol and water owing to its phenolic -OH group .
- Stability: The α,β-unsaturated ester is prone to hydrolysis under basic conditions, a trait shared with other propenoates but mitigated by the electron-donating methoxy group .
Biological Activity
Methyl 3-(4-methoxypyridin-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy-substituted pyridine ring linked to a prop-2-enoate moiety. This unique structure influences its chemical reactivity and biological interactions, making it a subject of extensive research.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₃ |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound shows a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.015 | 0.030 |
| S. aureus | 0.010 | 0.020 |
| En. cloacae | 0.004 | 0.008 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models.
Table 2: Anti-inflammatory Activity
| Concentration (µM) | NO Production (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 49.70 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The methoxy group on the pyridine ring enhances its binding affinity to these targets, potentially leading to the modulation of their activity.
Enzyme Interaction Studies
In silico studies have suggested that the compound may act as an inhibitor of certain enzymes associated with metabolic pathways, which could explain its observed biological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's superior activity against En. cloacae, with MIC values indicating potent antibacterial effects compared to traditional antibiotics .
- Cytotoxicity Assessment : In vitro testing on human cell lines (MCF-7 for breast cancer and H460 for lung cancer) revealed moderate cytotoxic effects, suggesting potential applications in cancer therapy .
- Neuropharmacological Potential : Predictive models have indicated that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into its role in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
